molecular formula C6H7N3O4 B116689 ethyl 5-nitro-1H-pyrazole-3-carboxylate CAS No. 39846-84-9

ethyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B116689
CAS RN: 39846-84-9
M. Wt: 185.14 g/mol
InChI Key: SNZZJCBTYCCHNG-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7N3O4 . It has a molecular weight of 185.14 . The compound is white to yellow solid in its physical form .


Synthesis Analysis

The synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate and similar compounds has been studied . The synthetic route for the title compound is shown in the Scheme 1 .


Molecular Structure Analysis

The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .


Chemical Reactions Analysis

Pyrazole derivatives, such as ethyl 5-nitro-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl 5-nitro-1H-pyrazole-3-carboxylate has a molecular weight of 185.14 . It is a white to yellow solid . The compound is stored at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrazole derivatives, including ethyl 5-nitro-1H-pyrazole-3-carboxylate, are extensively used in medicinal chemistry .
    • They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • The results of these studies have shown that pyrazole derivatives have significant potential in the treatment of various diseases .
  • Synthesis of Novel Anti-inflammatory Agents

    • Pyrazole derivatives are also used in the synthesis of novel anti-inflammatory agents .
    • Non-steroidal anti-inflammatory drugs have some side effects, mainly gastric irritation and gastric ulceration during the treatment of inflammation .
    • The current study deals with the synthesis and pharmacological evaluation of a series of novel pyrazole derivatives as anti-inflammatory agents .
    • The results of these studies have shown that these novel pyrazole derivatives can potentially be used as effective anti-inflammatory agents with fewer side effects .
  • Organic Synthesis

    • Pyrazole structures have intriguing applications in organic synthesis, where they act as both a directing and transforming group .
    • Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
  • Agrochemistry

    • Pyrazoles have a wide range of applications in agrochemistry .
    • They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are also used in coordination chemistry and organometallic chemistry .
    • They are frequently used as ligands in the formation of coordination compounds .
  • Synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids

    • Ethyl 5-amino-1H-pyrazole-3-carboxylate, a derivative of ethyl 5-nitro-1H-pyrazole-3-carboxylate, was used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .
    • These compounds are highly potent agonists of GPR109b .
  • Storage and Safety

    • Ethyl 5-nitro-1H-pyrazole-3-carboxylate is a white to yellow solid that is stored at room temperature .
    • It has a molecular weight of 185.14 and a CAS Number: 39846-84-9 .
    • It is important to handle this compound with care as it has several hazard statements including H302, H315, H319, H335 .
  • Synthesis of Highly Potent Agonists of GPR109b

    • Ethyl 5-amino-1H-pyrazole-3-carboxylate, a derivative of ethyl 5-nitro-1H-pyrazole-3-carboxylate, was used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .
    • These compounds are highly potent agonists of GPR109b .
  • Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • This has created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZZJCBTYCCHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361574
Record name ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-nitro-1H-pyrazole-3-carboxylate

CAS RN

39846-84-9
Record name Ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39846-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39846-84-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, M Zhou, T Ye, P Wang, R Lu… - Journal of Medicinal …, 2022 - ACS Publications
… To a solution of ethyl 5-nitro-1H-pyrazole-3-carboxylate (60, 1.00 g, 5.40 mmol) in EtOH/water (10:1, 15 mL) were added NH 4 Cl (2.89 g, 54.00 mmol) and Fe powder (3.02 g, 54.00 …
Number of citations: 5 pubs.acs.org

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